1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring in the structure of this compound contributes to its potential as a bioactive molecule.
Preparation Methods
The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture under reflux, followed by purification using standard techniques such as recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which permits the compound to inhibit the replication of both bacterial and cancer cells . Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, leading to its bioactive effects.
Comparison with Similar Compounds
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its significant therapeutic potential and wide range of biological activities.
1,2,3-Thiadiazole: Exhibits similar bioactive properties but with different structural features.
1,2,5-Thiadiazole: Another isomer with distinct biological activities.
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and therapeutic potential compared to other thiadiazole derivatives.
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(19)11-6-8-17(9-7-11)14-15-12(16-20-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXKALPIQNWXKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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